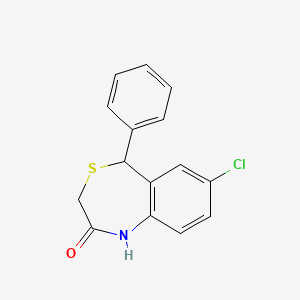

7-chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-one

説明

7-chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-one is a heterocyclic compound that belongs to the benzothiazepine class. This compound is characterized by its unique structure, which includes a benzene ring fused to a thiazepine ring. The presence of a chlorine atom at the 7th position and a phenyl group at the 5th position further distinguishes this compound. Benzothiazepines are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzophenone with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired benzothiazepine ring.

Reaction Conditions:

Reagents: 2-aminobenzophenone, chloroacetyl chloride, triethylamine

Solvent: Dichloromethane

Temperature: Room temperature

Time: Several hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

化学反応の分析

Types of Reactions

7-chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction can lead to the formation of dihydro derivatives.

Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones

Reduction: Dihydro derivatives

Substitution: Various substituted benzothiazepines

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 7-chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor binding, thereby altering cellular signaling pathways.

類似化合物との比較

Similar Compounds

- 7-chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-one

- 7-chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-thione

- 7-chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-amine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the phenyl group influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.

生物活性

7-Chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-one, also known as CGP-37157, is a compound with significant biological activity primarily as an inhibitor of the mitochondrial Na+/Ca2+ exchanger (mNCX). This benzothiazepine derivative has garnered attention for its potential therapeutic applications in various fields, particularly in cardiology and neuroprotection.

- Chemical Formula : C15H12ClN2O2S

- CAS Number : 75450-34-9

- Molecular Weight : 300.78 g/mol

- Structure : The compound features a benzothiazepine core structure, which is central to its biological activity.

CGP-37157 is recognized as a selective antagonist of the mitochondrial Na+/Ca2+ exchanger, with an IC50 value of approximately 0.36 μM. This inhibition leads to altered calcium dynamics within mitochondria, impacting cellular signaling pathways related to calcium homeostasis and apoptosis.

1. Cardioprotective Effects

Research indicates that CGP-37157 can prevent sudden cardiac death in animal models of heart failure. It achieves this by inhibiting excessive calcium influx during pathological conditions, thereby protecting cardiac myocytes from excitotoxicity and apoptosis .

2. Neuroprotective Properties

The compound has demonstrated pronounced cytoprotective effects in neuronal injury models. In studies involving chromaffin cells and neuronal cultures, CGP-37157 was shown to protect against cell death induced by veratridine and other excitotoxic agents . This suggests its potential use in treating neurodegenerative diseases where calcium dysregulation is a key factor.

3. Inhibition of Voltage-Gated Calcium Channels

In addition to its action on the mNCX, CGP-37157 also inhibits voltage-gated calcium channels in intact cells. This dual action can enhance its protective effects against calcium overload in various cell types .

Case Study 1: Cardioprotection in Guinea Pig Models

In a study involving guinea pig models of heart failure, CGP-37157 was administered to assess its cardioprotective effects. Results indicated a significant reduction in mortality rates associated with heart failure when treated with the compound, highlighting its potential as a therapeutic agent for cardiac conditions .

Case Study 2: Neuroprotection Against Excitotoxicity

Research conducted on neuronal cultures exposed to excitotoxic conditions demonstrated that CGP-37157 effectively reduced cell death rates. The study found that pre-treatment with the compound significantly improved cell viability compared to untreated controls, suggesting its role as a neuroprotective agent .

Comparative Biological Activity Table

特性

IUPAC Name |

7-chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNOS/c16-11-6-7-13-12(8-11)15(19-9-14(18)17-13)10-4-2-1-3-5-10/h1-8,15H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRFKOGBPXGTPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473263 | |

| Record name | AGN-PC-0O4RYA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13540-43-7 | |

| Record name | AGN-PC-0O4RYA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。